molecular formula C18H18FN3OS2 B4568319 4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B4568319
M. Wt: 375.5 g/mol
InChI Key: MGWLDVOIHPCWSY-UHFFFAOYSA-N
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Description

4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H18FN3OS2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08753272 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A variety of triazole derivatives have been synthesized and characterized, revealing their potential in creating bifunctional agents for heterocyclic compound formation. Such compounds exhibit various biological activities due to their unique structures, including Schiff bases and compounds with significant antidiuretic and diuretic effects. The studies focus on exploring the synthesis pathways, characterizing the compounds through spectroscopic methods, and analyzing their crystalline structures to understand the underlying chemical interactions and potential applications in medicinal chemistry (Zhou et al., 2007).

Antimicrobial and Anticancer Activities

Research on triazole derivatives has also highlighted their antimicrobial and anticancer properties. Specific compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. Additionally, some derivatives have been evaluated for their anticancer activity against a panel of 60 cell lines, showing promise as therapeutic agents in cancer treatment (Bektaş et al., 2010).

Enzymatic Inhibition

Certain triazole derivatives have been synthesized and investigated for their ability to inhibit enzymes such as lipase and α-glucosidase, showcasing their potential in treating conditions like obesity and diabetes. This area of study focuses on identifying compounds with significant inhibitory effects, thereby contributing to the development of new therapeutic agents (Bekircan et al., 2015).

Molecular and Electronic Properties

The electronic and molecular properties of triazole derivatives, including their nonlinear optical and spectroscopic characteristics, have been extensively studied. These investigations provide insights into the compounds' reactivity, stability, and potential applications in various fields, such as materials science and photonics. The synthesis of novel compounds with enhanced optical properties opens up new avenues for research and development in advanced materials (Beytur & Avinca, 2021).

Structural Analysis and Reactivity

The structural analysis of triazole derivatives, including their crystallography and molecular dynamics simulations, aids in understanding their reactivity and stability. Studies in this area focus on the molecular interactions and bonds that stabilize the compounds, which is crucial for developing more effective and stable drugs and materials. The insights gained from these analyses contribute to the broader understanding of heterocyclic chemistry and its applications (Ding et al., 2008).

Properties

IUPAC Name

4-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS2/c1-2-23-16-6-4-3-5-15(16)22-17(20-21-18(22)24)12-25-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWLDVOIHPCWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NNC2=S)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.